molecular formula C2Cl4OS B12811076 1,2,2-Trichloroethylenesulfinyl chloride CAS No. 50839-13-9

1,2,2-Trichloroethylenesulfinyl chloride

Katalognummer: B12811076
CAS-Nummer: 50839-13-9
Molekulargewicht: 213.9 g/mol
InChI-Schlüssel: NLBFKDNVKWCPHK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2,2-Trichloroethylenesulfinyl chloride is an organosulfur compound characterized by the presence of three chlorine atoms and a sulfinyl chloride group attached to an ethylene backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,2,2-Trichloroethylenesulfinyl chloride can be synthesized through the chlorination of ethylene derivatives in the presence of catalysts. One common method involves the use of ferric chloride (FeCl₃) as a catalyst to promote the chlorination reaction. The reaction typically occurs at elevated temperatures and under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of industrial production .

Analyse Chemischer Reaktionen

Types of Reactions

1,2,2-Trichloroethylenesulfinyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonyl chlorides, sulfonamides, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

1,2,2-Trichloroethylenesulfinyl chloride has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1,2,2-Trichloroethylenesulfinyl chloride involves its reactivity with various nucleophiles and electrophiles. The sulfinyl chloride group is highly reactive, allowing the compound to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,2,2-Trichloroethylenesulfinyl chloride is unique due to the presence of both sulfinyl chloride and multiple chlorine atoms, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in organic synthesis and industrial processes .

Eigenschaften

CAS-Nummer

50839-13-9

Molekularformel

C2Cl4OS

Molekulargewicht

213.9 g/mol

IUPAC-Name

1,2,2-trichloroethenesulfinyl chloride

InChI

InChI=1S/C2Cl4OS/c3-1(4)2(5)8(6)7

InChI-Schlüssel

NLBFKDNVKWCPHK-UHFFFAOYSA-N

Kanonische SMILES

C(=C(Cl)Cl)(S(=O)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.